1-(4-Ethylphenyl)-1-phenylethan-1-ol
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Overview
Description
1-(4-Ethylphenyl)-1-phenylethanol is an organic compound with the molecular formula C16H18O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to two phenyl groups, one of which has an ethyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylphenyl)-1-phenylethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: Industrial production of 1-(4-ethylphenyl)-1-phenylethanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the ketone precursor. This approach is scalable and efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(4-ethylphenyl)-1-phenylethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield hydrocarbons, although this is less common.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), acyl chlorides
Major Products Formed:
Oxidation: 1-(4-Ethylphenyl)-1-phenylethanone
Substitution: Various esters and chlorides depending on the reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism by which 1-(4-ethylphenyl)-1-phenylethanol exerts its effects depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems where it may interact with enzymes or receptors .
Comparison with Similar Compounds
1-Phenylethanol: Lacks the ethyl substituent on the phenyl ring, making it less sterically hindered.
1-(4-Methylphenyl)-1-phenylethanol: Has a methyl group instead of an ethyl group, affecting its physical and chemical properties.
1-(4-Isopropylphenyl)-1-phenylethanol: Contains an isopropyl group, which introduces more steric bulk compared to the ethyl group
Uniqueness: 1-(4-Ethylphenyl)-1-phenylethanol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity, solubility, and interaction with other molecules. This structural feature can make it more suitable for specific applications where steric effects are significant .
Properties
CAS No. |
460742-47-6 |
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Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-1-phenylethanol |
InChI |
InChI=1S/C16H18O/c1-3-13-9-11-15(12-10-13)16(2,17)14-7-5-4-6-8-14/h4-12,17H,3H2,1-2H3 |
InChI Key |
JNKYSRCREQGGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)O |
Origin of Product |
United States |
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